(R)-2-Amino-3-(m-tolyl)propanoic acid
Overview
Description
(R)-2-Amino-3-(m-tolyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Techniques and Biochemical Applications
Ninhydrin Reaction for Amino Acid Analysis
The reaction of ninhydrin with primary amino groups, including those similar to (R)-2-Amino-3-(m-tolyl)propanoic acid, is a cornerstone in the analysis of amino acids, peptides, and proteins across various scientific fields such as agricultural, biochemical, clinical, and nutritional sciences. This reaction is unique for its broad applicability and the formation of a distinct chromophore by all primary amines, facilitating their detection and analysis (Friedman, 2004).
Hydrophilic Interaction Chromatography (HILIC)
HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, including amino acids and their derivatives. It is particularly advantageous for the separation of peptides, proteins, drugs, and metabolites, highlighting the importance of developing analytical techniques for compounds like this compound (Jandera, 2011).
Biological and Pharmacological Research
Roles in Plant Stress Resistance
Amino acids like glycine betaine and proline play crucial roles in improving plant abiotic stress resistance, suggesting that research into similar amino acids could uncover new methods to enhance crop resilience against environmental stresses (Ashraf & Foolad, 2007).
Pharmacological Properties of Amino Acid Derivatives
Studies on the pharmacological properties of amino acid derivatives, including those with structures similar to this compound, have shown potential in developing new pharmacological agents. These include their roles in creating antiviral compounds, highlighting the therapeutic potential of amino acid-based molecules (Grigor’ev, Tkacheva, & Morozov, 2014).
Synthesis and Chemical Applications
Metathesis Reactions in Synthesis of β-Amino Acid Derivatives
The use of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives demonstrates the versatility of amino acids in organic synthesis, offering pathways for creating novel compounds with enhanced biological or chemical properties (Kiss, Kardos, Vass, & Fülöp, 2018).
Conducting Polymers and Molecularly Imprinted Polymers for Amino Acid Detection
The development of sensors and biosensors using conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids underscores the importance of this compound and similar compounds in environmental monitoring, food safety, and clinical diagnostics (Dinu & Apetrei, 2022).
Biochemical Analysis
Biochemical Properties
The biochemical properties of ®-2-Amino-3-(m-tolyl)propanoic acid are not fully understood due to limited research. As a derivative of phenylalanine, it may share some biochemical properties with its parent compound. Phenylalanine is known to be a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine, and epinephrine, and the biological pigment melanin
Cellular Effects
Phenylalanine and its derivatives are known to play crucial roles in various cellular processes, including protein synthesis, cell signaling pathways, gene expression, and cellular metabolism . The additional methyl group in ®-2-Amino-3-(m-tolyl)propanoic acid could potentially modulate these effects.
Molecular Mechanism
As a derivative of phenylalanine, it may interact with the same enzymes and proteins as phenylalanine, potentially influencing enzyme activity, gene expression, and binding interactions with biomolecules .
Metabolic Pathways
The metabolic pathways involving ®-2-Amino-3-(m-tolyl)propanoic acid are not well-defined. As a derivative of phenylalanine, it might be involved in similar metabolic pathways, potentially interacting with the same enzymes or cofactors .
Properties
IUPAC Name |
(2R)-2-amino-3-(3-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRBSTONIYRNRI-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312961 | |
Record name | 3-Methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114926-39-5 | |
Record name | 3-Methyl-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114926-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.